

Application Notes and Protocols for 1-Bromobut-1-yne in Organic Synthesis

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Compound of Interest

Compound Name: **1-Bromobut-1-yne**

Cat. No.: **B1609917**

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This document provides detailed application notes and experimental protocols for the utilization of **1-bromobut-1-yne**, a versatile C4 building block, in various organic synthesis applications. Its unique combination of a terminal bromoalkyne functionality makes it a valuable reagent for the construction of complex molecular architectures through cross-coupling and cycloaddition reactions.

Overview and Physicochemical Properties

1-Bromobut-1-yne is a colorless to pale yellow liquid with the chemical formula C₄H₅Br. It is a reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physicochemical Properties of **1-Bromobut-1-yne**[\[1\]](#)

Property	Value
Molecular Weight	132.99 g/mol
CAS Number	50405-39-5
IUPAC Name	1-bromobut-1-yne
SMILES	CCC#CBr
Boiling Point	~109-111 °C
Density	~1.42 g/mL

Core Applications in Organic Synthesis

1-Bromobut-1-yne is primarily employed in the formation of carbon-carbon bonds, offering access to a variety of important structural motifs. The principal applications are centered around cross-coupling and cycloaddition reactions.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical 1,3-Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as **1-bromobut-1-yne**.^{[2][3][4]} This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.^{[3][4]} The resulting unsymmetrical diynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.^[2]

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

- **1-Bromobut-1-yne**
- Terminal alkyne
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

- An amine base (e.g., butylamine, diethylamine, piperidine)[3]
- Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I) state)
- Solvent (e.g., methanol, ethanol, THF, or a mixture with water)[2]
- Inert atmosphere (Nitrogen or Argon)

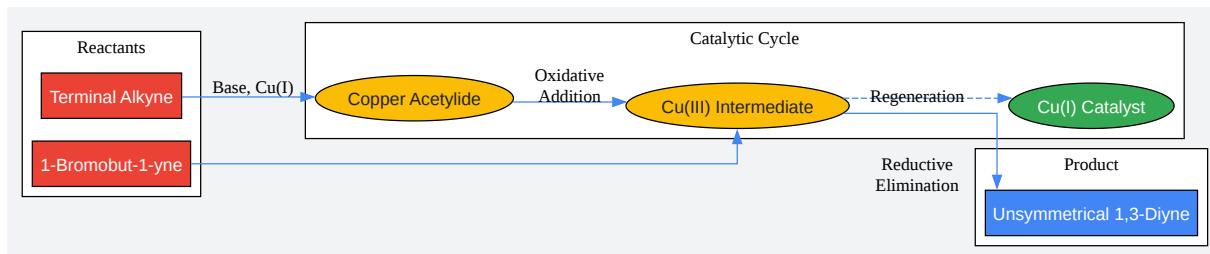
Procedure:

- To a stirred solution of the terminal alkyne (1.0 eq.) and an amine base (2.0 eq.) in the chosen solvent under an inert atmosphere, add a catalytic amount of CuCl or CuBr (e.g., 5 mol%).
- Add a solution of hydroxylamine hydrochloride in water to the mixture to ensure the presence of the Cu(I) catalyst.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of **1-bromobut-1-yne** (1.1 eq.) in the reaction solvent to the mixture.
- Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Table 2: Examples of Cadiot-Chodkiewicz Coupling with Analogs of **1-Bromobut-1-yne**[5]

1-Bromoalkyne	Terminal Alkyne	Catalyst/Base/Solvent	Yield (%)
1-Bromo-1-propyne	Phenylacetylene	CuCl/EtNH ₂ /H ₂ O	85
1-Bromo-1-propyne	1-Octyne	CuCl/EtNH ₂ /H ₂ O	75
1-Bromo-1-propyne	3-Butyn-1-ol	CuCl/EtNH ₂ /H ₂ O	68

Note: Data for **1-bromobut-1-yne** was not specifically found, so data for the closely related 1-bromo-1-propyne is presented as a representative example.



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Caption: Mechanism of the Cadiot-Chodkiewicz Coupling Reaction.

1,3-Dipolar Cycloaddition: Synthesis of Triazoles

1,3-Dipolar cycloaddition reactions, particularly the Huisgen cycloaddition between an azide and an alkyne, are a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.^{[6][7][8]} **1-Bromobut-1-yne** can serve as the alkyne component in these reactions, leading to the formation of bromo-substituted triazoles, which can be further functionalized. These reactions can be performed under thermal conditions or, more commonly, catalyzed by copper(I) to achieve high regioselectivity for the 1,4-disubstituted product.^[8]

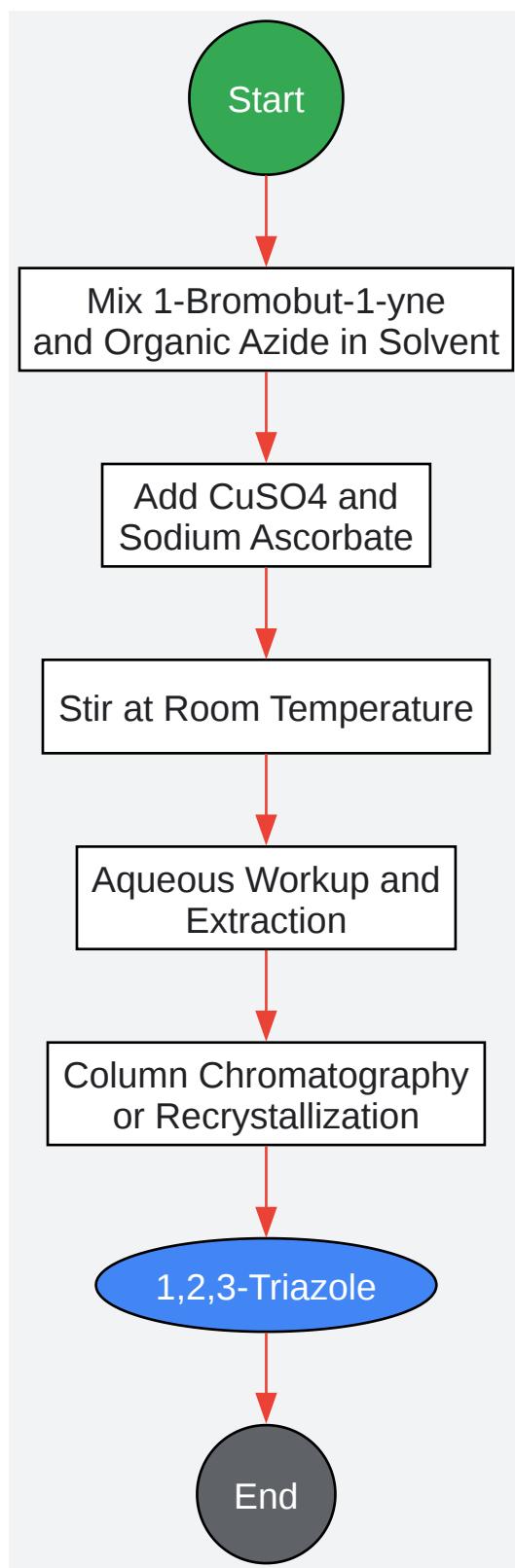
This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

- **1-Bromobut-1-yne**
- Organic azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent (e.g., a mixture of t-butanol and water, or DMF)
- Inert atmosphere (optional, but recommended)

Procedure:

- In a reaction vessel, dissolve the organic azide (1.0 eq.) and **1-bromobut-1-yne** (1.0 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 eq.) in water.
- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be stirred overnight. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,2,3-triazole.



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Caption: Experimental workflow for a 1,3-dipolar cycloaddition.

Diels-Alder Reaction: Synthesis of Cyclohexadiene Derivatives

As a dienophile, **1-bromobut-1-yne** can participate in [4+2] cycloaddition reactions, known as Diels-Alder reactions, with conjugated dienes to form substituted cyclohexadiene derivatives. These reactions are a powerful tool for the construction of six-membered rings with good stereocontrol. The bromo-substituent on the resulting cycloadduct provides a handle for further synthetic transformations.

This protocol is a generalized procedure and may require optimization for specific substrates and reaction conditions. High-pressure or sealed-tube conditions may be necessary for less reactive dienes.^[3]

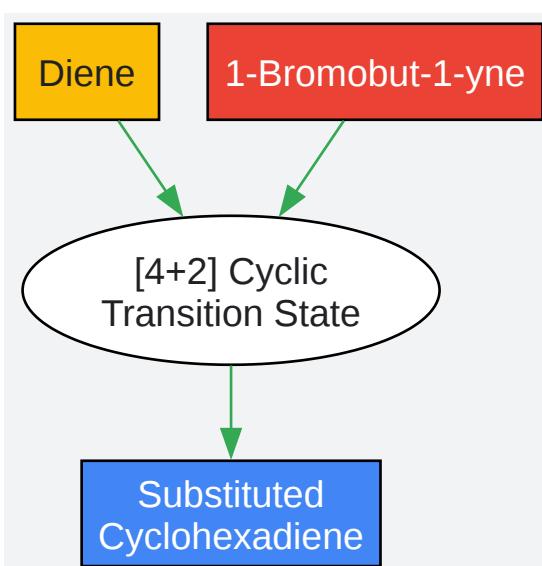
Materials:

- **1-Bromobut-1-yne**
- Conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)
- Solvent (e.g., toluene, xylene, or solvent-free)
- Sealed tube or high-pressure reactor (if necessary)

Procedure:

- In a clean, dry reaction vessel (e.g., a sealed tube), combine **1-bromobut-1-yne** (1.0 eq.) and the conjugated diene (1.2-2.0 eq.).
- If a solvent is used, add it to the reaction vessel. For many Diels-Alder reactions, neat conditions (solvent-free) are effective.
- Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C).^[3]
- Maintain the temperature for the required reaction time (from a few hours to several days), monitoring the progress by GC-MS or NMR spectroscopy.

- After the reaction is complete, cool the vessel to room temperature.
- If the reaction was performed neat, dissolve the crude product in a suitable solvent.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or distillation to obtain the desired cyclohexadiene derivative.



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Caption: Logical relationship in a Diels-Alder reaction.

Safety and Handling

1-Bromobut-1-yne is a reactive and potentially hazardous chemical. It should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Bromobut-1-yne is a valuable and versatile reagent in organic synthesis, providing efficient routes to unsymmetrical 1,3-diyynes, substituted triazoles, and functionalized cyclohexadienes.

The protocols and data presented in these application notes serve as a guide for researchers in academia and industry to harness the synthetic potential of this important building block in the development of novel molecules and pharmaceuticals. Further optimization of the provided general procedures may be necessary to achieve the best results for specific substrates.

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